molecular formula C19H19N3O2 B2740981 4-[(4-acetylphenyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 571161-42-7

4-[(4-acetylphenyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B2740981
CAS No.: 571161-42-7
M. Wt: 321.38
InChI Key: QTWITAAHGCXTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-acetylphenyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.38. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrazoline Derivatives in Drug Discovery

Pyrazolines, a class of five-membered heterocyclic compounds containing two nitrogen atoms, have been extensively studied for their wide range of biological activities. Their significance in medicinal chemistry is due to their therapeutic potentials, such as anticancer, anti-inflammatory, antimicrobial, and antiviral activities. For instance, pyrazoline derivatives are known for their antimicrobial (Shaaban, Mayhoub, & Farag, 2012) and anticancer properties (Ray et al., 2022), making them valuable targets for drug development.

Heterocyclic Compounds in Therapeutics

Heterocyclic compounds like pyrazolines play crucial roles in the development of new therapeutic agents due to their structural diversity and biological relevance. They serve as core skeletons in many natural products and pharmaceutical compounds, providing a robust platform for the design of novel drugs with improved efficacy and specificity for various diseases, including neurodegenerative disorders (Ahsan et al., 2022).

Chemical Chaperones in Proteostasis

Compounds similar in function to 4-phenylbutyric acid, acting as chemical chaperones, demonstrate significant potential in maintaining proteostasis. By preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress, these compounds can mitigate various pathologies related to protein misfolding diseases (Kolb et al., 2015).

Properties

IUPAC Name

4-(4-acetylanilino)-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13-18(20-16-11-9-15(10-12-16)14(2)23)19(24)22(21(13)3)17-7-5-4-6-8-17/h4-12,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWITAAHGCXTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826893
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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